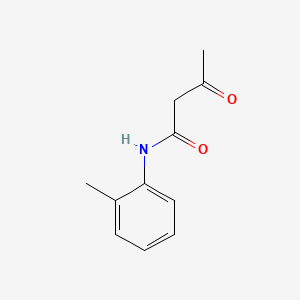

2'-Methylacetoacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZIWRMELPWPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026562 | |

| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

93-68-5 | |

| Record name | o-Acetoacetotoluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methylacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-METHYLACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN1GV8J3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2'-Methylacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2'-Methylacetoacetanilide (CAS No. 93-68-5), a key intermediate in the synthesis of organic pigments and a member of the acetoacetanilide class of compounds. This document collates essential chemical, physical, and spectroscopic data, alongside detailed experimental protocols for its synthesis, purification, and characterization. While direct applications in drug development are not widely documented, the structural motif of acetoacetanilides appears in various biologically active molecules, making a thorough understanding of this compound's core properties valuable for medicinal chemists and researchers in related fields.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of an acetoacetamide group attached to a ortho-tolyl substituent. This substitution pattern influences its physical and chemical characteristics.

Identification

| Identifier | Value |

| Chemical Name | N-(2-methylphenyl)-3-oxobutanamide |

| Common Synonyms | o-Acetoacetotoluidide, 2-Acetoacetotoluidide |

| CAS Number | 93-68-5[1] |

| Molecular Formula | C₁₁H₁₃NO₂[1] |

| Molecular Weight | 191.23 g/mol [1] |

| InChI | InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)[1] |

| SMILES | CC1=CC=CC=C1NC(=O)CC(=O)C[2] |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder or crystals | [3][4] |

| Melting Point | 103-106 °C | [1][4] |

| Boiling Point | ~327 °C (rough estimate) | [3] |

| Density | 1.06 - 1.30 g/cm³ | [1][3] |

| Flash Point | 143 °C | [1][4] |

| Vapor Pressure | 0.01 hPa at 20 °C | [1] |

| Solubility | Slightly soluble in acetone, chloroform, toluene, benzene. Sparingly soluble in water. | [5][6] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the acetoacetylation of o-toluidine.

Synthesis Protocol: Acetoacetylation of o-Toluidine

Principle: This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks the carbonyl group of a suitable acetoacetylating agent, such as ethyl acetoacetate or diketene. The following protocol is a general procedure that can be adapted for this specific synthesis.

Materials:

-

o-Toluidine

-

Ethyl acetoacetate

-

Toluene (or another suitable high-boiling solvent)

-

Glacial acetic acid (catalyst, optional)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-toluidine and ethyl acetoacetate in a minimal amount of toluene.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization.

Purification Protocol: Recrystallization

Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Materials:

-

Crude this compound

-

Ethanol (or an ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a small amount of ethanol and heat the mixture to boiling on a hot plate while stirring.

-

Continue to add small portions of hot ethanol until the solid just dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of this compound will form.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The compound exhibits keto-enol tautomerism, which can be observed under certain conditions.

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Parameters (Example):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Expected Chemical Shifts (δ) in ppm:

-

Keto form:

-

~9.1 (s, 1H, -NH-)

-

~7.9 (d, 1H, Ar-H)

-

~7.0-7.3 (m, 3H, Ar-H)

-

~3.6 (s, 2H, -CH₂-)

-

~2.3 (s, 3H, Ar-CH₃)

-

~2.2 (s, 3H, -C(=O)CH₃)

-

-

Enol form (minor tautomer in CDCl₃): Characteristic vinylic and hydroxyl proton signals may be observed, often as broad peaks.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR.

-

Instrument Parameters (Example):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Decoupling: Proton-decoupled

-

-

Expected Chemical Shifts (δ) in ppm:

-

~205 (-C=O, ketone)

-

~165 (-NHC=O, amide)

-

~135-125 (Aromatic carbons)

-

~50 (-CH₂-)

-

~30 (-C(=O)CH₃)

-

~18 (Ar-CH₃)

-

Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound onto the ATR crystal to completely cover it.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal after the measurement.

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3270: N-H stretching (amide)

-

~1720: C=O stretching (ketone)

-

~1660: C=O stretching (amide I band)

-

~1540: N-H bending and C-N stretching (amide II band)

-

~1600, ~1490: C=C stretching (aromatic)

Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent.

-

Instrument Parameters (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Expected Ions (m/z):

-

[M+H]⁺: 192.10

-

[M+Na]⁺: 214.08

-

Reactivity and Applications

Chemical Reactivity

-

Keto-Enol Tautomerism: As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of the equilibrium is influenced by the solvent and temperature.

-

Amide Chemistry: The amide group can undergo hydrolysis under strong acidic or basic conditions.

-

Reactions of the Active Methylene Group: The methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.

Industrial Applications

The primary industrial application of this compound is as a precursor in the synthesis of organic pigments, particularly diarylide yellow pigments. The acetoacetyl group acts as a coupling component in azo coupling reactions.

Biological Activity and Drug Development Context

While there is a lack of specific studies on the biological activity or signaling pathway modulation by this compound itself, the broader class of acetoacetanilide and acetamide derivatives has been explored in medicinal chemistry. For instance, some acetamide derivatives have been investigated for their potential as butyrylcholinesterase inhibitors in the context of Alzheimer's disease research.[4][7] Additionally, other studies have reported on the antioxidant and anti-inflammatory activities of certain acetamide derivatives.[1] These studies suggest that the acetamide scaffold can be a starting point for the design of biologically active molecules. However, it is crucial to note that these activities are not directly attributed to this compound.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Keto-Enol Tautomerism

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2'-Methylacetoacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2'-Methylacetoacetanilide, a key intermediate in various chemical syntheses. This document details the instrumental analysis of the compound, presenting quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to clarify the characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.17 | Singlet | -NH- (Amide) |

| 7.87 | Multiplet | Aromatic H |

| 7.06 - 7.18 | Multiplet | Aromatic H |

| 3.59 | Singlet | -CH₂- (Methylene) |

| 2.31 | Singlet | -CH₃ (Aryl) |

| 2.30 | Singlet | -CH₃ (Acetyl) |

Note: Data sourced from publicly available spectral databases. Solvent: CDCl₃.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 205.0 | C=O (Ketone) |

| 168.5 | C=O (Amide) |

| 136.0 | Aromatic C (C-CH₃) |

| 130.5 | Aromatic C-H |

| 126.5 | Aromatic C-H |

| 125.0 | Aromatic C-H |

| 124.0 | Aromatic C-H |

| 51.5 | -CH₂- |

| 30.0 | -COCH₃ |

| 17.5 | Ar-CH₃ |

Note: Predicted data based on similar structures and spectral databases.

FT-IR Spectroscopic Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3270 | N-H Stretch | Amide |

| ~3060 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic |

| ~1715 | C=O Stretch | Ketone |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1600, 1490 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend (Amide II) | Amide |

Note: Data represents typical absorption ranges for the specified functional groups and may vary slightly.

Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation.

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₂CO]⁺ |

| 107 | [M - CH₂CO - C₂H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways for similar compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy (ATR Method)

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the sampling area.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute sample for injection by further diluting the stock solution to a concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

-

Set the GC oven temperature program. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.

-

Inject 1 µL of the prepared sample into the GC.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a range of m/z 40-400.

-

Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 2'-Methylacetoacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Methylacetoacetanilide (also known as N-(2-methylphenyl)-3-oxobutanamide or AAOT). Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining its solubility, which is crucial for its application in pigment manufacturing, agrochemicals, and pharmaceutical synthesis.[1][2]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound across a range of organic solvents. The compound is generally described as a white to off-white powder.[2] Given its primary use as an intermediate in the synthesis of organic pigments, it is expected to have solubility in various organic solvents used in paint and coating formulations.[1][3][4] However, for precise applications, experimental determination of solubility is strongly recommended.

Table 1: Summary of Available Solubility Information for this compound

| Solvent | Temperature (°C) | Solubility (g/100mL) | Data Type |

| Various Organic Solvents | Not Specified | Data Not Available | - |

Note: The lack of data in this table highlights the necessity for experimental determination of the solubility of this compound in solvents relevant to specific research or industrial applications.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, often referred to as the shake-flask method. This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute in the solution.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath with magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or weight of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium saturation.

-

Seal the vials tightly to prevent solvent evaporation, especially for volatile solvents.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or a water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration may vary depending on the solvent and temperature.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean, dry container to remove any remaining solid microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

2.3. Quantification of Solute Concentration

The concentration of this compound in the diluted saturated solution can be determined using a suitable analytical technique.

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method, including the selection of a column (e.g., C18), a mobile phase, flow rate, and detection wavelength (UV).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

2.3.2. UV-Vis Spectrophotometry

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the solubility by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability Analysis of 2'-Methylacetoacetanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Methylacetoacetanilide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior in different formulations. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential tools for characterizing the thermal properties of this compound.[1][2][3][4] This guide outlines the standard procedures for evaluating the thermal stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for designing thermal analysis experiments and interpreting the results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| Appearance | Off-white powder solid | [6] |

| Melting Point | 109 - 112 °C | [6] |

| Boiling Point | 296 °C | [6] |

| Specific Gravity | 1.160 | [6] |

Hypothetical Thermal Analysis Data

The following table summarizes hypothetical data that could be obtained from a comprehensive thermal analysis of this compound.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value | Technique | Comments |

| Onset of Melting | 108.5 °C | DSC | Indicates the beginning of the melting process. |

| Peak Melting Temperature | 111.2 °C | DSC | Corresponds to the complete melting of the sample. |

| Enthalpy of Fusion (ΔHfus) | 120 J/g | DSC | Energy required to melt the substance. |

| Onset of Decomposition (T₅%) | 215 °C | TGA | Temperature at which 5% weight loss occurs. |

| Peak Decomposition Temperature | 250 °C | TGA | Temperature of the maximum rate of decomposition. |

| Residue at 600 °C | < 1% | TGA | Indicates nearly complete decomposition. |

Experimental Protocols

Detailed methodologies for performing DSC and TGA analyses are provided below. These protocols are based on standard practices in thermal analysis.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions.[1][2]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow at 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.[2][4]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow at 50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis: Analyze the resulting weight loss versus temperature curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the final residue.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for conducting a thermal stability analysis of a chemical compound like this compound.

References

- 1. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 2. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 3. DSC and TGA Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. mt.com [mt.com]

- 5. This compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Crystal Structure of 2'-Methylacetoacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2'-Methylacetoacetanilide, a compound of interest in various chemical and pharmaceutical research fields. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical and chemical properties, guiding synthetic modifications, and informing drug design and development processes. This document outlines the experimental protocols for determining the crystal structure, presents key crystallographic data, and visualizes the experimental workflow.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of this compound

A representative synthetic protocol for this compound is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Addition: 2-Methylaniline (o-toluidine) is dissolved in a suitable inert solvent, such as toluene or ethyl acetate.

-

Acetoacetylation: Ethyl acetoacetate is added dropwise to the stirred solution of 2-methylaniline at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours to drive the reaction to completion.

-

Work-up and Purification: Upon cooling, the reaction mixture is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.[1]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. A common method for growing such crystals is slow evaporation:

-

Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature.

-

Filtration: The hot, saturated solution is filtered to remove any particulate matter.

-

Crystallization: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form. These are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for data collection and structure refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2][3] The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

While the specific Crystallographic Information File (CIF) for CCDC 155370 was not directly accessible, the following tables summarize the expected crystallographic data and representative geometric parameters for this compound based on published data for similar compounds.

Crystallographic Data

| Parameter | Representative Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | Value not available |

Note: Precise unit cell parameters are contained within the CCDC 155370 deposition, which was not accessible for this review.

Selected Bond Lengths

| Bond | Typical Length (Å) |

| C-C (aryl) | 1.39 |

| C-N | 1.43 |

| C=O | 1.23 |

| C-C | 1.54 |

| C-H (aryl) | 0.93 - 1.00 |

| N-H | 0.86 - 0.90 |

| C-H (methyl) | 0.96 - 0.98 |

Selected Bond Angles

| Angle | Typical Angle (°) |

| C-C-C (aryl) | 120 |

| C-N-C | 120 - 125 |

| O=C-N | 120 - 125 |

| O=C-C | 120 |

| H-N-C | 115 - 120 |

| H-C-H (methyl) | 109.5 |

Visualizations

The following diagrams illustrate the workflow and logical progression of the crystal structure determination process.

References

An In-depth Technical Guide to the Health and Safety of 2'-Methylacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 2'-Methylacetoacetanilide, a key intermediate in various manufacturing processes. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological profile of this compound, ensuring its safe use in a laboratory and industrial setting.

Physicochemical and General Hazard Information

This compound is a white to off-white powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| CAS Number | 93-68-5 | |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 326.97°C (rough estimate) | [1] |

| Flash Point | 143 °C | [1][2][3] |

| Density | 1.06 g/cm³ | [3] |

| Vapor Pressure | 0.01 hPa (at 20 °C) | [1][2] |

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[4]

Hazard Pictogram:

Signal Word: Warning[4]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements includes: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, and P501.[1][4]

Toxicological Data

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | >5000 mg/kg bw | Low toxicity | [5] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [4] |

| LC₅₀ | Rat | Inhalation | No data available | Harmful if inhaled (GHS classification) | [4] |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Not irritating (Primary Irritation Index = 0.0) | Not Classified | [2] |

| Eye Irritation | Rabbit | Minimally irritating (effects reversible by day 8) | Not Classified | [6] |

| Skin Sensitization | No data available | No data available | No data available |

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | Value | Reference |

| NOAEL | No data available | No data available | No data available | No data available |

Mutagenicity

| Assay | Test System | Result | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | No data available | No data available | |

| In vitro Micronucleus Test | No data available | No data available |

Carcinogenicity

No data is available on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No specific data is available for this compound.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (as per OECD 402)

A study was conducted to assess the acute dermal toxicity of this compound in Wistar rats.[4] A single dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped skin of 5 male and 5 female rats. The application site was covered with a semi-occlusive dressing for 24 hours.[4] Animals were observed for mortality and clinical signs of toxicity for 14 days.[4] Body weight was recorded at the beginning and end of the study.[4] At the end of the observation period, all animals were subjected to a gross necropsy.[4]

Skin Irritation (as per OECD 404)

A study was performed to assess the skin irritation potential of this compound in New Zealand White rabbits.[2] A single 4-hour, semi-occlusive, dermal application of approximately 0.5 g of the test substance was administered to the intact skin of three rabbits.[2] The animals were observed for dermal reactions for four days.[2] The treated areas were scored for erythema and edema at approximately 24, 48, and 72 hours after application.[2]

Eye Irritation (as per OECD 405)

An eye irritation study was conducted on this compound in rabbits.[6] A single dose of the test substance was instilled into the conjunctival sac of one eye of each of the three animals, with the other eye serving as a control.[6] The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours, and then daily until all effects were reversed.[6] Ocular lesions of the cornea, iris, and conjunctiva were scored.[6]

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

While no specific study for this compound was found, the standard protocol involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days.[1][7][8][9] On day 6, a radiolabeled thymidine is injected intravenously, and the draining auricular lymph nodes are excised and weighed.[1] The proliferation of lymphocytes in the lymph nodes is measured as an indicator of sensitization potential.[1][7]

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10] The bacteria are exposed to the test substance, with and without metabolic activation (S9 mix).[10] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[3][11] Cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis blocker (cytochalasin B) to allow for the identification of cells that have completed one cell division.[3] The cells are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11]

Repeated Dose 28-Day Oral Toxicity Study (as per OECD 407)

In this study, the test substance is administered orally to rodents daily for 28 days.[12][13] At least three dose levels are used, along with a control group.[12] Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis.[12] All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[12] The No-Observed-Adverse-Effect-Level (NOAEL) is determined from this study.[12][13]

Reproduction/Developmental Toxicity Screening Test (as per OECD 421)

This screening study provides information on potential effects on male and female reproductive performance and on the development of offspring.[14][15][16][17][18] The test substance is administered orally to male and female rats before, during, and after mating.[14][15] Females continue to be dosed during gestation and lactation.[14] Endpoints evaluated include mating performance, fertility, gestation length, litter size, and pup viability, growth, and development.[15] At termination, reproductive organs are examined histopathologically.[14]

Occupational Exposure and Safety

Occupational Exposure Limits

No specific occupational exposure limits (OELs) such as a Threshold Limit Value (TLV) from ACGIH, a Permissible Exposure Limit (PEL) from OSHA, or a Recommended Exposure Limit (REL) from NIOSH have been established for this compound. In the absence of specific OELs, it is prudent to handle this compound with care, minimizing exposure through engineering controls, administrative controls, and the use of personal protective equipment.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[6]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, a NIOSH-approved respirator should be worn.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[6]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Logical Relationships in Health and Safety Assessment

The following diagram illustrates the logical workflow for assessing the health and safety of a chemical like this compound, from initial hazard identification to risk management.

Conclusion

References

- 1. toxicoop.com [toxicoop.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. scantox.com [scantox.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. labscorps.co.uk [labscorps.co.uk]

Navigating the Unknown: A Technical Guide to the Environmental Fate of 2'-Methylacetoacetanilide

Disclaimer: Direct experimental data on the environmental fate of 2'-Methylacetoacetanilide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the compound's physicochemical properties, data from structurally similar chemicals, and standardized environmental fate testing protocols. The information presented should be considered as a preliminary assessment to guide further research and risk evaluation.

Introduction

This compound is an organic compound used as an intermediate in the synthesis of various chemicals, including pigments and potentially pharmaceuticals. As with any chemical that may be released into the environment, understanding its fate—how it behaves, where it goes, how long it persists, and how it transforms—is crucial for a thorough environmental risk assessment. This technical guide synthesizes available information to provide a detailed projection of the environmental fate of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is the first step in predicting its environmental behavior. A summary of the available data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| Melting Point | 104-106 °C | ChemicalBook |

| LogP (octanol-water partition coefficient) | 0.9 (at 23°C) | ChemicalBook |

| Water Solubility | Data not available | - |

| Vapor Pressure | 0.01 hPa (at 20°C) | Sigma-Aldrich |

The low LogP value suggests that this compound has a relatively low potential for bioaccumulation. Its low vapor pressure indicates that it is not likely to be highly volatile.

Environmental Fate Assessment

The environmental fate of a chemical is governed by a combination of transport and transformation processes. These include biodegradation, abiotic degradation (hydrolysis and photolysis), soil mobility, and bioaccumulation.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. While no specific studies on the biodegradation of this compound were found, the degradation of structurally similar anilide and acetanilide compounds has been documented.

The major pathway for aniline biodegradation, a related compound, involves oxidative deamination to catechol, which is then further metabolized.[1] For acetanilides, cleavage of the amide bond is a common initial step. Based on these precedents, a hypothetical biodegradation pathway for this compound is proposed in the diagram below. The initial step is likely the hydrolysis of the amide bond to form 2-methylaniline and acetoacetic acid. Both of these intermediates are expected to be further biodegradable.

Abiotic Degradation

Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[2][3] The rate of hydrolysis is dependent on pH and temperature. At neutral environmental pH, the hydrolysis of amides is generally slow.[4]

Photolysis: Aromatic compounds can undergo photolysis (degradation by light). The photolysis of fully aromatic amides can proceed via a photo-Fries rearrangement.[5] The presence of chromophores in the this compound structure suggests that direct photolysis in sunlit surface waters could be a relevant degradation pathway. Indirect photolysis, mediated by reactive species such as hydroxyl radicals, is also possible.[6]

Soil Mobility

The mobility of a chemical in soil is primarily governed by its sorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict soil mobility. For chloroacetanilide herbicides, adsorption increases with increasing soil organic carbon content.[7] Given the structural similarities, it is expected that this compound will exhibit some degree of sorption to soil organic matter. Without an experimentally determined Koc value, a precise prediction of mobility is not possible. However, its relatively low LogP value suggests it may have moderate to high mobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential. The low LogP value of 0.9 for this compound suggests a low potential for bioaccumulation in aquatic organisms.[8][9]

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a series of standardized laboratory studies are required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[10][11]

Key OECD Guidelines for Environmental Fate Testing:

-

Ready Biodegradability (OECD 301): A screening test to assess the potential for rapid and complete biodegradation.

-

Inherent Biodegradability (OECD 302): Evaluates if a chemical has the potential to be biodegraded in a favorable environment.

-

Hydrolysis as a Function of pH (OECD 111): Determines the rate of abiotic degradation in water at different pH values.

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): Measures the rate of degradation by sunlight.

-

Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106): Determines the soil sorption coefficient (Koc).

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): Measures the bioconcentration factor (BCF) in fish.

Environmental Distribution

The likely distribution of this compound in the environment, based on its properties and the processes discussed, is illustrated in the following diagram. Due to its expected moderate water solubility and mobility, it is likely to be found predominantly in the aqueous phase and soil, with limited partitioning to air and sediment.

References

- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Evaluation of bioaccumulation using in vivo laboratory and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

A Historical Review of 2'-Methylacetoacetanilide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methylacetoacetanilide, also known as acetoacet-o-toluidide (AAOT), is a key chemical intermediate with a rich history intertwined with the development of synthetic pigments. This technical guide provides a comprehensive historical review of the synthesis of this compound, detailing the evolution of its manufacturing processes. Primarily used as a coupling component in the production of arylide (Hansa) yellow and orange azo pigments, its synthesis has been a cornerstone of the dye industry since the early 20th century. This document will explore the two primary synthetic routes, providing detailed experimental protocols, comparative data, and visual representations of the chemical workflows.

Historical Context: The Dawn of Arylide Pigments

The industrial importance of this compound is directly linked to the discovery of arylide yellow pigments in Germany in 1909. These organic colorants offered a vibrant and more lightfast alternative to previously available pigments. Commercial production of "Hansa Yellow" began around 1915, creating a demand for the efficient synthesis of its precursors, including this compound. The foundational chemistry for the synthesis of acetoacetanilides was established in the 1880s by the seminal work of Ludwig Knorr on the reaction of anilines with ethyl acetoacetate. This early work laid the groundwork for the subsequent industrial production of a wide range of acetoacetarylides.

Core Synthetic Methodologies

Historically, two main synthetic pathways have dominated the production of this compound: the reaction of 2-methylaniline (o-toluidine) with ethyl acetoacetate, and the acetoacetylation of 2-methylaniline with diketene.

The Ethyl Acetoacetate Route: The Classical Approach

The earliest method for synthesizing acetoacetanilides stems from the research of Ludwig Knorr. This method involves the condensation reaction between an aromatic amine, in this case, 2-methylaniline, and ethyl acetoacetate. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Reaction Scheme:

(CH₂CO)₂ + H₂NC₆H₄CH₃ → CH₃C(O)CH₂C(O)NHC₆H₄CH₃

Caption: Synthetic pathway for this compound from ethyl acetoacetate.

Diketene Synthesis Pathway

Caption: Industrial synthesis of this compound using diketene.

Conclusion

The synthesis of this compound has evolved from classical laboratory preparations to highly efficient industrial processes. The early reliance on the high-temperature condensation of 2-methylaniline and ethyl acetoacetate has largely been superseded by the more rapid and higher-yielding acetoacetylation with diketene. This progression reflects the broader trends in industrial organic synthesis towards more economical and efficient manufacturing methods. The continued importance of this compound in the pigment industry underscores the enduring legacy of these foundational synthetic methodologies. This guide has provided a historical and technical overview that should prove valuable to researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols: 2'-Methylacetoacetanilide as a Coupling Agent in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2'-methylacetoacetanilide as a versatile coupling agent in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic or heteroaromatic rings. The selection of the coupling agent is a critical determinant of the final dye's color, fastness, and solubility properties. This compound, an active methylene compound, serves as an effective coupling partner for diazonium salts, leading to the formation of vibrant yellow to reddish-yellow azo dyes. These dyes find extensive applications in the textile, printing, and pigment industries.[1][2]

Principle of Azo Coupling with this compound

The synthesis of azo dyes using this compound follows a two-step process:

-

Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[3][4]

-

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich carbon atom of the active methylene group in this compound. This electrophilic substitution reaction forms the stable azo linkage, resulting in the final dye molecule. The reaction is typically carried out in a slightly acidic to neutral medium.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using this compound as the coupling agent. These protocols may require optimization based on the specific aromatic amine used.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

Materials:

-

Primary Aromatic Amine (e.g., Aniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and distilled water (100 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (0.1 mol) in distilled water (50 mL) and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the amine solution, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Protocol 2: Azo Coupling with this compound

Materials:

-

Diazonium Salt Solution (from Protocol 1)

-

This compound

-

Sodium Hydroxide (NaOH) or Sodium Acetate

-

Ethanol (optional, for dissolving the coupling agent)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve this compound (0.1 mol) in a dilute aqueous solution of sodium hydroxide or a solution of sodium acetate to form the enolate. If the acetoacetanilide is not readily soluble, a small amount of ethanol can be added.

-

Cool the solution of the coupling agent to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.

-

Maintain the temperature below 5 °C throughout the addition. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Filter the precipitated dye using vacuum filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

Dry the azo dye in a desiccator or a low-temperature oven.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized using this compound as the coupling agent. Please note that the exact values will vary depending on the specific diazonium salt used.

Table 1: Reaction Yield and Physical Properties

| Aromatic Amine Used | Molecular Formula of Dye | Yield (%) | Melting Point (°C) | Color |

| Aniline | C₁₇H₁₇N₃O₂ | 85-95 | 150-155 | Yellow |

| p-Toluidine | C₁₈H₁₉N₃O₂ | 88-96 | 160-165 | Golden Yellow |

| p-Chloroaniline | C₁₇H₁₆ClN₃O₂ | 90-98 | 175-180 | Reddish Yellow |

| p-Nitroaniline | C₁₇H₁₆N₄O₄ | 92-99 | 210-215 | Orange |

Table 2: Spectroscopic Characterization Data

| Aromatic Amine Used | UV-Vis (λmax, nm) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |

| Aniline | ~410 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.2-2.4 (CH₃, methyl), 2.5-2.7 (CH₃, acetyl), 7.0-8.0 (Ar-H) |

| p-Toluidine | ~415 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.3-2.5 (Ar-CH₃), 2.5-2.7 (CH₃, acetyl), 7.0-7.8 (Ar-H) |

| p-Chloroaniline | ~420 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N) | 2.2-2.4 (CH₃, methyl), 2.5-2.7 (CH₃, acetyl), 7.2-7.9 (Ar-H) |

| p-Nitroaniline | ~435 | 3250-3350 (N-H), 1670 (C=O, amide), 1600 (C=O, keto), 1550 (N=N), 1520 & 1340 (NO₂) | 2.3-2.5 (CH₃, methyl), 2.6-2.8 (CH₃, acetyl), 7.8-8.3 (Ar-H) |

Note: The spectroscopic data presented are generalized and may vary based on the solvent used and the specific instrumentation.[5][6][7][8]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of azo dyes using this compound.

Caption: Simplified reaction mechanism of azo coupling with this compound.

Applications

Azo dyes derived from this compound are primarily used as pigments and dyes due to their excellent lightfastness and thermal stability. Key application areas include:

-

Textile Dyeing: These dyes can be used for dyeing natural and synthetic fibers, particularly polyester, to produce bright yellow to orange shades.[9]

-

Printing Inks: Their vibrant colors and stability make them suitable for use in printing inks for various substrates, including paper and plastics.[10]

-

Paints and Coatings: As pigments, they are incorporated into paints and coatings to provide coloration.

-

Plastics and Polymers: They are used as colorants for a wide range of plastics and polymers.

-

Potential in Biomedical Sciences: While traditional applications are in coloration, research is exploring the use of azo compounds in areas like drug delivery and as antibacterial agents, although this is less established for this specific class of azo dyes.[10]

Safety and Handling

-

Aromatic amines are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[11]

-

Diazonium salts are unstable and can be explosive when dry. They should be prepared and used in solution at low temperatures and should not be isolated.[4]

-

The synthesized azo dyes should be handled with care, as some azo compounds may have toxicological properties.

These application notes and protocols provide a foundational guide for the synthesis and characterization of azo dyes using this compound. Researchers are encouraged to perform further optimization and characterization for their specific applications.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. scienceworldjournal.org [scienceworldjournal.org]

- 7. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

detailed experimental protocol for Pigment Yellow synthesis using 2'-Methylacetoacetanilide

Abstract

This document provides a detailed experimental protocol for the synthesis of Pigment Yellow 14, an important arylide yellow pigment. The synthesis is a two-stage process involving the diazotization of 3,3'-dichlorobenzidine, followed by an azo coupling reaction with 2'-methylacetoacetanilide (N-(2-methylphenyl)-3-oxobutanamide). This protocol is intended for researchers and scientists in the fields of chemistry and materials science.

Introduction

Arylide yellows, also known as Hansa yellows, are a significant class of synthetic organic pigments.[1][2] They are widely used as industrial colorants in plastics, paints, and inks.[1][3] The synthesis of these pigments typically involves an azo coupling reaction between a diazonium salt and a coupling component, in this case, this compound.[1] Pigment Yellow 14 is a diarylide pigment derived from 3,3'-dichlorobenzidine and is known for its bright, greenish-yellow hue, strong tinting power, and good transparency.[4] The general process for producing azo organic pigments is primarily conducted in an aqueous medium.[4]

Experimental Protocol

The synthesis of Pigment Yellow 14 is performed in two primary stages: the tetrazotization of the diazo component and the subsequent coupling reaction with the coupling component.

2.1 Materials and Equipment

-

3,3'-Dichlorobenzidine

-

Hydrochloric acid (30%)

-

Sodium nitrite

-

This compound

-

Sodium hydroxide

-

Acetic acid

-

Ice

-

Standard laboratory glassware (beakers, flasks)

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

2.2 Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine

-

In a suitable reaction vessel, prepare a solution of 3,3'-dichlorobenzidine in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C using an ice bath while stirring continuously.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred suspension. The temperature should be maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Continue stirring for a period to ensure the completion of the diazotization reaction, yielding a tetrazo component solution.[5]

2.3 Stage 2: Azo Coupling Reaction

-

In a separate vessel, dissolve this compound in an aqueous sodium hydroxide solution.

-

This solution of the coupling component is then typically added to an acidic aqueous solution, such as acetic acid, to precipitate the coupling component as fine particles, creating a slurry.[4]

-

The previously prepared cold diazonium salt solution is then slowly added to the stirred slurry of the coupling component.

-

The pH of the reaction mixture should be carefully controlled during the coupling reaction, typically in the range of 4.0-6.5.[6]

-

The coupling reaction results in the formation of the insoluble Pigment Yellow 14, which precipitates from the solution.[4]

2.4 Post-Synthesis Processing

-

Upon completion of the coupling reaction, the pigment slurry is often heated to temperatures between 50-85°C.[4][7] This step can help in crystal growth and improving pigment properties.

-

The pigment is then isolated from the aqueous phase by filtration.[4]

-

The resulting filter cake is washed thoroughly with water to remove any residual salts and impurities.[4]

-

The washed pigment is then dried in an oven at a suitable temperature (e.g., 45-50°C) to obtain the final Pigment Yellow 14 product.[7]

Data Summary

The following table summarizes key parameters and expected outcomes for the synthesis of Pigment Yellow 14.

| Parameter | Value/Range | Reference |

| Diazotization Temperature | 0-5°C | [8] |

| Coupling Reaction pH | 4.0-6.5 | [6] |

| Post-Coupling Heating | 50-85°C | [4][7] |

| Drying Temperature | 45-50°C | [7] |

| Physical Appearance | Green-yellow powder | [4] |

| Melting Point | 320°C | [9] |

Experimental Workflow

Figure 1: Workflow for the synthesis of Pigment Yellow 14.

References

- 1. Arylide yellow - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 4. Page loading... [guidechem.com]

- 5. JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108690365A - A kind of preparation method of the pigment Yellow 14 of easy filtration drying - Google Patents [patents.google.com]

- 8. CN105670339A - Preparation method of C.I. pigment yellow 12 - Google Patents [patents.google.com]

- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

Application of 2'-Methylacetoacetanilide and its Analogs in Agrochemical Synthesis

Application Notes

Introduction